tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Overview
Description
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate: is a chemical compound with the molecular formula C14H20BrNO3. It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for cost-efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications includes its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- tert-Butyl 2-[(4-chlorobenzoyl)amino]ethylcarbamate
- tert-Butyl 2-[(4-fluorobenzoyl)amino]ethylcarbamate
- tert-Butyl 2-[(4-methylbenzoyl)amino]ethylcarbamate
Comparison: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties can lead to different steric and electronic effects, making this compound particularly useful in specific synthetic and research applications.
Biological Activity
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16BrN2O2
- Molecular Weight : 303.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate.
- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Widely distributed in tissues, with a preference for high-fat tissues.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromobenzoyl)amino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDFZKDAJSIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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